3-chloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide
Description
The compound 3-chloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide features a benzothiophene core linked to a 1,3,4-oxadiazole ring substituted with a 3-methoxyphenyl group. This structure combines lipophilic (benzothiophene) and polar (oxadiazole) moieties, which are common in bioactive molecules targeting enzymes or receptors. The 3-methoxy group on the phenyl ring may enhance solubility and influence electronic interactions, while the benzothiophene scaffold contributes to π-π stacking and membrane permeability .
Properties
IUPAC Name |
3-chloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O3S/c1-24-11-6-4-5-10(9-11)17-21-22-18(25-17)20-16(23)15-14(19)12-7-2-3-8-13(12)26-15/h2-9H,1H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKLLEGIXLYMEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: This can be achieved through a cyclization reaction involving a thiophene derivative and an appropriate halogenated precursor.
Introduction of the Oxadiazole Ring: The 1,3,4-oxadiazole ring can be introduced via a cyclization reaction involving a hydrazide and a carboxylic acid derivative.
Attachment of the Methoxyphenyl Group: This step involves the coupling of the methoxyphenyl group to the oxadiazole ring, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify certain functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorine atom or the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
3-chloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-chloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Structural Analogues with Varying Oxadiazole Substituents
Substituents on the 1,3,4-oxadiazole ring significantly impact biological activity and physicochemical properties:
- 3-Chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide (): The tetrahydronaphthalene substituent adds steric bulk and lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility.
- 3-Chloro-N-{5-(morpholin-4-yl)-1,3,4-oxadiazol-2-ylmethyl}benzamide (): The morpholine group enhances solubility due to its polar nature, contrasting with the methoxy group’s moderate hydrophilicity.
Core Heterocycle Variations
The benzothiophene core distinguishes the target compound from analogues with benzene or thiazole backbones:
Data Table: Key Structural and Functional Comparisons
| Compound Name | Oxadiazole Substituent | Core Structure | Notable Activity/Property | Reference |
|---|---|---|---|---|
| Target Compound | 3-Methoxyphenyl | Benzothiophene | Hypothesized enhanced solubility | |
| 3-Chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide | 4-Chlorophenyl | Benzothiophene | Increased metabolic stability | |
| 4-Chloro-N-{2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl}benzenesulfonamide | 3-Methoxyphenyl | Benzene | Reduced lipophilicity | |
| 3-Chloro-N-(5-(4-((arylphenylamino)methyl)-5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-methylthiazol-2-yl)benzamides | Varied aryl groups | Thiazole-Benzamide | Antibacterial (MIC: 12.5–100 µg/ml) | |
| 3-Chloro-N-{5-(morpholin-4-yl)-1,3,4-oxadiazol-2-ylmethyl}benzamide | Morpholin-4-yl | Benzene | Enhanced solubility |
Biological Activity
The compound 3-chloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide is a synthetic organic molecule belonging to the class of benzamides. Its structural complexity includes a chloro group, an oxadiazole ring, and a benzothiophene moiety, which collectively contribute to its potential biological activities. This article reviews the compound's biological activity, including its synthesis, pharmacological properties, and therapeutic potential.
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 345.74 g/mol
- Structural Features :
- Chloro Group : Enhances lipophilicity and biological activity.
- Oxadiazole Ring : Known for its role in various biological interactions.
- Benzothiophene Unit : Contributes to the compound's stability and reactivity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of anticancer and antimicrobial research. The following sections detail specific activities observed in various studies.
Antitumor Activity
Studies have demonstrated that derivatives of oxadiazole compounds often show promising antitumor effects. For instance:
- In vitro assays on human lung cancer cell lines (A549, HCC827, NCI-H358) indicated significant cytotoxicity, with IC values around 6.26 μM for HCC827 cells .
- The compound's activity was notably higher in two-dimensional assays compared to three-dimensional assays, suggesting a need for further optimization to enhance efficacy in more complex environments .
Antimicrobial Properties
The compound has also been explored for its antimicrobial properties:
- Preliminary studies suggest interactions with proteins involved in microbial resistance pathways, indicating potential as an antimicrobial agent.
- A comparative analysis with standard antimicrobial agents showed that certain derivatives exhibited higher activity against specific bacterial strains.
Structure-Activity Relationship (SAR)
The unique combination of functional groups in the compound contributes to its biological activity. The following table summarizes key findings from SAR studies:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 3-chloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide | Chloro group, oxadiazole ring | Antitumor and antimicrobial |
| 3-chloro-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide | Thiadiazole instead of oxadiazole | Potentially different activity profile |
| N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-benzamide | Different phenyl substituent | Varied antimicrobial activity |
Case Studies
- Antitumor Efficacy : In one study involving synthesized derivatives similar to the target compound, compounds demonstrated significant inhibition of tumor cell proliferation in vitro. The results indicated that modifications to the oxadiazole ring could enhance selectivity towards cancer cells while reducing toxicity towards normal cells .
- Antimicrobial Screening : Another study focused on the antimicrobial properties of related compounds revealed that those with similar structural motifs exhibited potent activity against Gram-positive bacteria. This suggests that the presence of the oxadiazole ring may be crucial for antimicrobial efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
